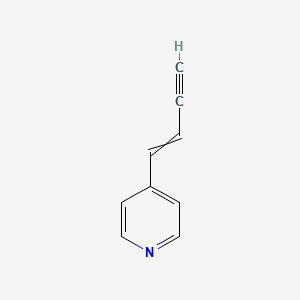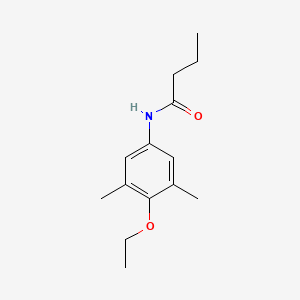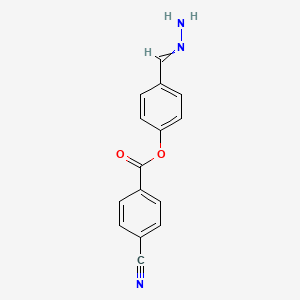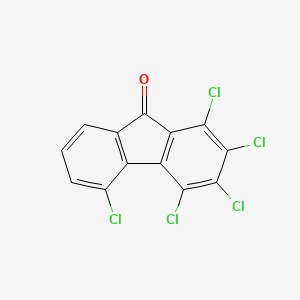![molecular formula C9H20N8 B14364911 2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine](/img/structure/B14364911.png)
2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of hydrazine and guanidine functional groups, which contribute to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine typically involves multi-step organic reactions. One common approach is the condensation reaction between a hydrazine derivative and a guanidine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pH are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of catalysts and solvents can enhance the reaction rate and yield. After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine derivatives: Compounds with similar hydrazine functional groups.
Guanidine derivatives: Compounds with similar guanidine functional groups.
Uniqueness
What sets 2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine apart from similar compounds is its combination of both hydrazine and guanidine groups, which imparts unique reactivity and potential applications. This dual functionality allows it to participate in a broader range of chemical reactions and interact with a wider variety of molecular targets.
Propriétés
Formule moléculaire |
C9H20N8 |
|---|---|
Poids moléculaire |
240.31 g/mol |
Nom IUPAC |
2-[1-(diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine |
InChI |
InChI=1S/C9H20N8/c1-2-3-4-5-7(15-17-9(12)13)6-14-16-8(10)11/h6H,2-5H2,1H3,(H4,10,11,16)(H4,12,13,17) |
Clé InChI |
ZRFNEIDBKUEGMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=NN=C(N)N)C=NN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14364843.png)
![4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate](/img/structure/B14364845.png)
![2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14364851.png)
![1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14364857.png)


![1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14364875.png)







